molecular formula C11H16ClNO2 B1428852 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine CAS No. 1226114-35-7

1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

Cat. No.: B1428852
CAS No.: 1226114-35-7
M. Wt: 229.7 g/mol
InChI Key: RXBVIHGDVVJXSC-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an ethylamine group

Scientific Research Applications

1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical products.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the phenyl ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where substituents on the phenyl ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

  • 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-propylamine
  • 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-butylamine

Uniqueness: 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[3-chloro-4-(2-methoxyethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBVIHGDVVJXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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